Scientific Field: Immunology
Application Summary: This compound has been found to have antiallergic activity.
Methods of Application: The compound was synthesized and its structure-activity relationship was studied to discover more potent ascorbic acid derivatives with degranulation inhibitory activity.
Results: The compound exhibited much higher inhibitory activity for degranulation in vitro than did 6-sPalm-AA-2G.
Scientific Field: Pharmacology
Application Summary: N-Hexadecanoyl-phenylalaninemonosodiumsalt, a similar compound, has been shown to enhance the delivery of drugs to specific cells and tissues.
Methods of Application: The compound works by binding to cell membranes and facilitating the uptake of molecules into cells.
Results: The compound has been shown to enhance drug delivery and immune response.
Scientific Field: Microbiology
Application Summary: The compound has been used in studies investigating quorum sensing in bacteria.
Methods of Application: The compound was used in studies investigating the quorum sensing activity of Halomonas smyrnensis AAD6, a moderately halophilic and exopolysaccharide-producing bacterium.
Scientific Field: Molecular Biology
Application Summary: This compound has been used in lipid nanoparticle mRNA systems to enhance protein expression in hepatic and extra-hepatic tissues
Methods of Application: The compound was used in lipid nanoparticles (LNPs) for delivery of mRNA. .
Results: LNPs containing 40 mol % of this compound exhibited significantly improved transfection properties in vitro compared with systems containing 10 mol % of the compound. .
N-decanoyl DES is a molecule lacking a hydroxyl group (deoxy) at the first carbon position (1-deoxysphing) of a sphingoid base backbone. The backbone is further modified by attachment of a hexadecanoyl (palmitoyl) group with a 16-carbon chain via an amide bond at the nitrogen atom (N-) and a double bond (enine) between the fourth and fifth carbon atoms (4-enine).
The key features of N-decanoyl DES include:
The lack of a hydroxyl group compared to other sphingoids might alter the molecule's polarity and hydrogen bonding potential, potentially affecting its interactions with other molecules within a cell [].
Deoxysphinganine + Palmitoyl CoA → N-decanoyl DES + CoA-SH (Equation 1)